molecular formula C15H16N4O2S B2999815 N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide CAS No. 477855-00-8

N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide

Cat. No.: B2999815
CAS No.: 477855-00-8
M. Wt: 316.38
InChI Key: WCGWNZWYEZQGNK-GZTJUZNOSA-N
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Description

N'-[(E)-(2-Morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a carbohydrazide derivative characterized by a benzohydrazide core linked to a 2-morpholino-1,3-thiazole moiety via an (E)-configured imine bond. This compound belongs to a broader class of hydrazones, which are widely studied for their structural versatility and biological activities.

Properties

IUPAC Name

N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14(12-4-2-1-3-5-12)18-17-11-13-10-16-15(22-13)19-6-8-21-9-7-19/h1-5,10-11H,6-9H2,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGWNZWYEZQGNK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on various aspects such as antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The morpholino group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of thiazole derivatives, including N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide. Thiazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Candida albicans3.92–4.01 mM
Aspergillus niger4.01–4.23 mM
Escherichia coli2.0 mM

The presence of electron-withdrawing groups on the thiazole moiety has been identified as beneficial for enhancing antimicrobial activity. For instance, compounds with nitro (NO₂) and methoxy (OMe) substituents showed improved efficacy against C. albicans and A. niger compared to reference drugs like ciprofloxacin and fluconazole .

Cytotoxic Effects

Research has also focused on the cytotoxicity of this compound against various cancer cell lines. Preliminary studies indicate that N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exhibits significant cytotoxic effects on human cancer cells.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)12.5
A549 (lung cancer)20.0

The cytotoxic activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Key observations include:

  • Substituents : The type and position of substituents on the thiazole ring significantly influence both antimicrobial and cytotoxic activities.
  • Lipophilicity : Increased lipophilicity enhances membrane permeability, thereby improving bioactivity .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole derivatives, including N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide. The study highlighted its potential as an effective antimicrobial agent and provided insights into its mechanism of action against specific pathogens .

Comparison with Similar Compounds

Structural Features

Key structural comparisons include:

Compound Substituents Configuration Bond Lengths (Å)
Target Compound 2-Morpholino-1,3-thiazole E C=N: ~1.29 (typical for E)
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxybenzylidene E C=N: 1.28; C=O: 1.23
N'1-(5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl) (Compound 2, ) Thienyl-trifluoromethylpyrazole E Not reported

The morpholino-thiazole group introduces a bulky, electron-rich heterocycle, which may sterically hinder interactions compared to planar aromatic substituents like benzodioxol () or thienyl (). The E-configuration, confirmed by X-ray crystallography in analogues (), is critical for maintaining conjugation and stability .

Enzyme Inhibition

  • Compounds 1 and 2 () showed enzyme stabilization (ΔTm ≈ +8°C) and non-competitive inhibition, likely due to binding outside the active site. Their thienyl and pyrazole groups differ from the target’s morpholino-thiazole, suggesting divergent binding modes .
  • N’-(2-Hydroxy-3-methoxyphenyl)methylene derivatives () exhibited enhanced bioactivity due to hydrogen-bonding capacity, a feature the target compound may lack due to its morpholino group’s steric bulk .

Antiparasitic Activity

  • Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate () demonstrated anti-T. gondii activity, attributed to the thiazolidinone core.

Physicochemical Properties

Property Target Compound N'-(4-Methoxybenzylidene) (E-MBPC) N'-(Thienyl-trifluoromethylpyrazole) (Compound 2)
LogP (Predicted) ~2.5 (moderate solubility) ~2.8 ~3.1 (hydrophobic)
Hydrogen Bonding Acceptors: 4; Donors: 2 Acceptors: 3; Donors: 2 Acceptors: 5; Donors: 1
Thermal Stability Likely high (rigid E-configuration) Moderate High (fluorine groups)

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